methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate
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Overview
Description
Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound with the molecular formula C10H8FN3O2 It is characterized by the presence of a fluorine atom, a triazole ring, and a benzoate ester group
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that compounds with a 1,2,4-triazole nucleus can interact with their targets in various ways, potentially leading to a range of biological effects .
Biochemical Pathways
Compounds with a similar structure have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to induce apoptosis via cell cycle arrest , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 1H-1,2,4-triazole.
Esterification: The 3-fluorobenzoic acid is first esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3-fluorobenzoate.
Triazole Introduction: The methyl 3-fluorobenzoate is then reacted with 1H-1,2,4-triazole under suitable conditions, often involving a base such as potassium carbonate, to introduce the triazole ring at the 4-position of the benzoate ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring and benzoate ester can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the ester group.
Hydrolysis: 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Scientific Research Applications
Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the ester and fluorine groups.
Methyl 1H-1,2,4-triazole-3-carboxylate: Contains a triazole ring and ester group but differs in the position of the substituents.
Uniqueness
Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate is unique due to the combination of the fluorine atom, triazole ring, and benzoate ester group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-fluoro-4-(1,2,4-triazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDQCVZGWJKRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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